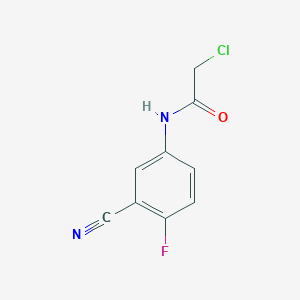![molecular formula C14H13FN2O2 B7555136 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid, also known as FMP2CA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP2CA is a pyridine-based compound that has a unique chemical structure, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain receptors, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). By inhibiting these enzymes and receptors, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid may be able to reduce inflammation, inhibit cancer cell growth, and prevent bacterial infections.
Biochemical and Physiological Effects:
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been found to inhibit the formation of new blood vessels, a process called angiogenesis, which is necessary for the growth and spread of cancer cells. Additionally, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in animal studies, making it a promising candidate for drug development. However, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to study its safety and efficacy in human clinical trials, which may lead to the development of new drugs for the treatment of cancer, inflammatory diseases, and bacterial infections. Additionally, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid may be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which may enhance its therapeutic potential. Overall, 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid involves the reaction of 2-bromo-6-fluorobenzyl chloride with methylamine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol. The resulting product is purified using column chromatography to obtain pure 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid. This synthesis method has been optimized to produce high yields of 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid with minimal impurities.
Wissenschaftliche Forschungsanwendungen
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. 6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
6-[(2-fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-10-5-2-3-6-11(10)15)13-8-4-7-12(16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNVWVBMLBYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
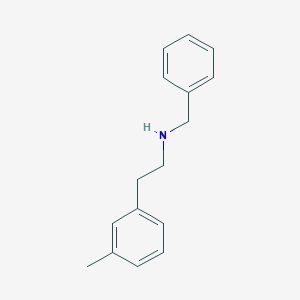
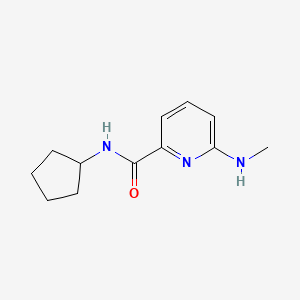
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
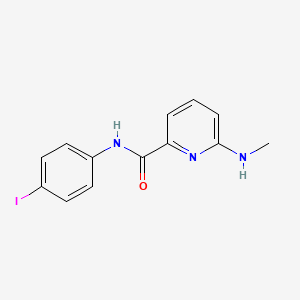
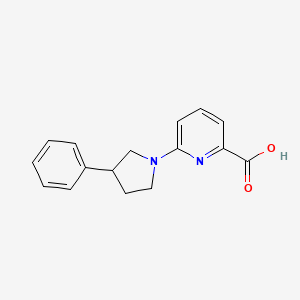
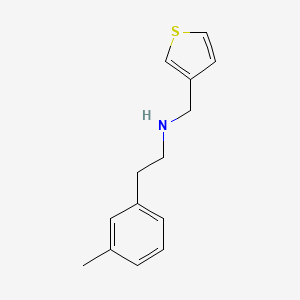
![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
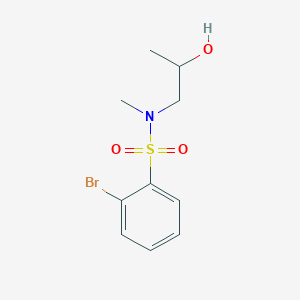
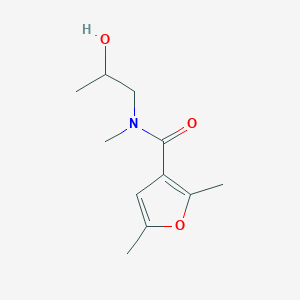
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)
